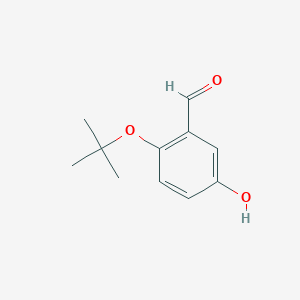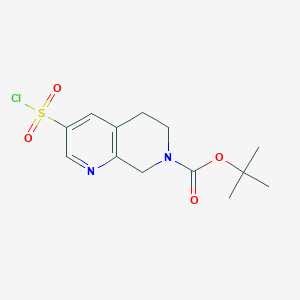
2-Acetyl-6-iodopyridine-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-6-iodopyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClINO3S and a molecular weight of 345.54 g/mol . This compound is characterized by the presence of an acetyl group, an iodine atom, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 2-Acetyl-6-iodopyridine-4-sulfonyl chloride typically involves the introduction of the acetyl, iodine, and sulfonyl chloride groups onto the pyridine ring. One common method involves the reaction of 2-acetylpyridine with iodine and a sulfonyl chloride reagent under specific conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
2-Acetyl-6-iodopyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The iodine atom can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Acetyl-6-iodopyridine-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-6-iodopyridine-4-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The iodine atom can participate in halogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar compounds to 2-Acetyl-6-iodopyridine-4-sulfonyl chloride include other sulfonyl chlorides and iodopyridine derivatives. For example:
2-Acetyl-4-chloropyridine-6-sulfonyl chloride: Similar structure but with a chlorine atom instead of iodine.
2-Acetyl-6-bromopyridine-4-sulfonyl chloride: Similar structure but with a bromine atom instead of iodine.
2-Acetyl-6-iodopyridine-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.
The uniqueness of this compound lies in its combination of functional groups, which provides distinct reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C7H5ClINO3S |
|---|---|
Peso molecular |
345.54 g/mol |
Nombre IUPAC |
2-acetyl-6-iodopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClINO3S/c1-4(11)6-2-5(14(8,12)13)3-7(9)10-6/h2-3H,1H3 |
Clave InChI |
ZWRLMHOXEAEFNH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



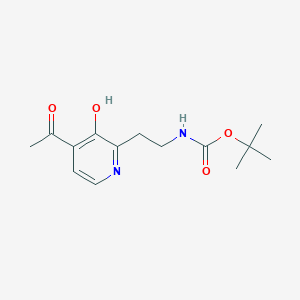
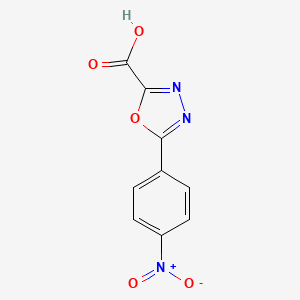
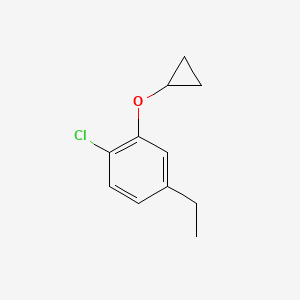
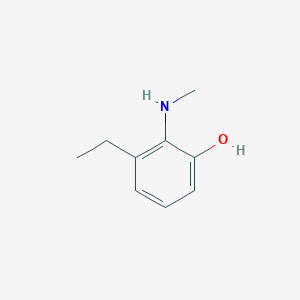
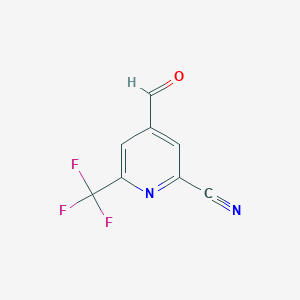

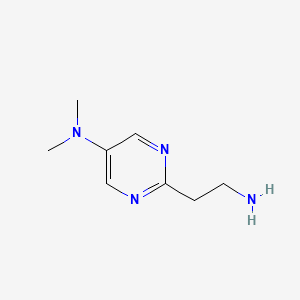

![[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid](/img/structure/B14847630.png)
![2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)
